Density Differential: (2-Chloroethyl)cyclopentane vs. (1-Chloroethyl)cyclopentane Isomers
Although predicted density values for (2-chloroethyl)cyclopentane and its positional isomer (1-chloroethyl)cyclopentane are identical at 1.0 ± 0.1 g/cm³, their distinct boiling points and vapor pressures provide a practical basis for identification and purity assessment [1][2].
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 167.7 ± 9.0 °C |
| Comparator Or Baseline | (1-Chloroethyl)cyclopentane: 160.3 ± 9.0 °C |
| Quantified Difference | +7.4 °C (target higher) |
| Conditions | ACD/Labs predicted data at 760 mmHg |
Why This Matters
This 7.4 °C boiling point difference enables unambiguous isomer verification during quality control and purification, reducing the risk of cross-contamination in multistep syntheses.
- [1] Bio-Fount. (2-Chloroethyl)cyclopentane – Product Technical Data. CAS 84226-36-8. View Source
- [2] ChemSpider. (1-Chloroethyl)cyclopentane. CSID: 30995317. View Source
